molecular formula C23H36N2O6 B5105777 1-Cycloheptyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine;oxalic acid

1-Cycloheptyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B5105777
M. Wt: 436.5 g/mol
InChI Key: JTRSKJNNTNODDZ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a piperazine ring substituted with a cycloheptyl group and a benzyl group that is further substituted with ethoxy and methoxy groups. The presence of oxalic acid as a counterion adds to its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the substituted benzyl piperazine. The cycloheptyl group is introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the piperazine derivative. The ethoxy and methoxy groups are introduced via etherification reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and phase transfer agents may also be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cycloheptyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
  • 1-Cyclohexyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
  • 1-Cyclooctyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

Uniqueness

1-Cycloheptyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its cyclopentyl, cyclohexyl, and cyclooctyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-cycloheptyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2.C2H2O4/c1-3-25-21-16-18(10-11-20(21)24-2)17-22-12-14-23(15-13-22)19-8-6-4-5-7-9-19;3-1(4)2(5)6/h10-11,16,19H,3-9,12-15,17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRSKJNNTNODDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCCCCC3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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